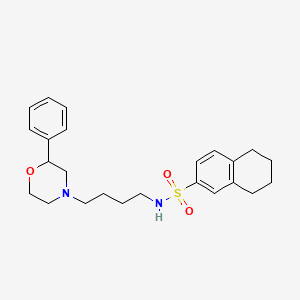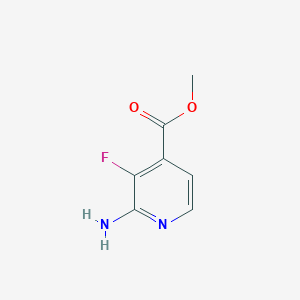
Methyl 2-amino-3-fluoroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated amino acids, including structures similar to methyl 2-amino-3-fluoroisonicotinate, has been explored through various methods. One such approach involves the Pd(II)-catalyzed fluorination of unactivated methylene C(sp(3))-H bonds by an inner-sphere mechanism, allowing for site- and diastereoselective fluorination of β-methylene C(sp(3))-H bonds of α-amino acid derivatives (Qi Zhang et al., 2015). Additionally, a practical synthesis route for key pharmaceutical intermediates incorporating a fluoronicotinic acid moiety, which shares similarities with the target compound, has been developed using palladium-catalyzed cyanation/reduction sequences (Xin Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing fluorinated pyridine rings, akin to methyl 2-amino-3-fluoroisonicotinate, has been extensively studied. For example, analysis of hydrogen-bonded complexes in the solid state provides insight into the base-pairing configurations between purines and pyrimidines, offering a deeper understanding of the structural nuances influenced by fluorine substitution (F. Mazza et al., 1969).
Chemical Reactions and Properties
Fluorine's introduction into organic molecules, such as amino acids, significantly impacts their chemical reactivity. For instance, fluoroalkyl amino reagents have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, highlighting the versatility of fluorine-containing compounds in synthetic chemistry (Étienne Schmitt et al., 2017).
Physical Properties Analysis
The incorporation of fluorine atoms into organic compounds often leads to significant changes in physical properties, such as solubility, boiling point, and stability. Although specific studies on methyl 2-amino-3-fluoroisonicotinate's physical properties are not directly available, general trends can be inferred from similar fluorinated compounds. For example, the synthesis and characterization of methyl 2-amino-5-fluorobenzoate revealed that fluorine substitution could enhance the compound's physical stability and solubility parameters (Yin Jian-zhong, 2010).
科学的研究の応用
Radiopharmaceutical Development
- Radiolabeled Amino Acids for Tumor Imaging: Novel radiopharmaceuticals, including amino acids targeting neoplasms through altered metabolic states, have shown promise. Fluorinated analogues like 2-amino-3-fluoro-2-methylpropanoic acid have been radiolabeled with fluorine-18 and evaluated for tumor imaging via positron emission tomography, demonstrating high tumor-to-normal brain ratios, indicating potential as imaging agents for intracranial neoplasms (McConathy et al., 2002).
Chemical Synthesis and Molecular Modifications
Development of Fluoroalkyl Amino Reagents
Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).
Chiral Synthesis of Fluoro-Containing Amino Acids
High enantiomeric excess synthesis of fluoro-containing amino acids, such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester, has been accomplished. These compounds have shown potential as potent HCV NS3 protease inhibitors (Hu & Han, 2008).
Biological Evaluation and Imaging
Conformational Landscape of Fluorinated Amino Acids
The conformational landscape of 4-fluoro-threonine, a naturally occurring fluorinated amino acid, has been characterized, highlighting the fluorination effects on biomolecules. This study combines experimental and theoretical approaches for detailed analysis (Barone et al., 2023).
Use in Tumor Radiotherapy Monitoring
Tracers such as fluorine-18-fluorodeoxyglucose have been evaluated for monitoring tumor radiotherapy. Their uptake changes significantly post-irradiation, suggesting feasibility for PET studies in tracking tumor response to treatment (Kubota et al., 1991).
特性
IUPAC Name |
methyl 2-amino-3-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAWISSSBXWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-fluoroisonicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
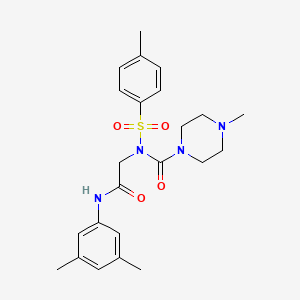
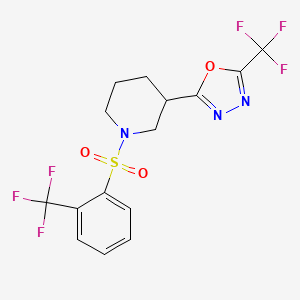
![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
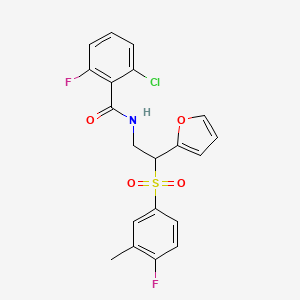
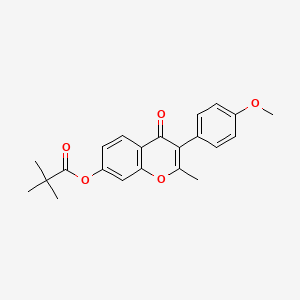
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)
